N-(2-acetylphenyl)octanamide
Overview
Description
Molecular Structure Analysis
N-(2-acetylphenyl)octanamide has a molecular formula of C16H23NO2 . Its molecular weight is 261.36 g/mol . More detailed structural analysis would require specific spectroscopic data or crystallographic studies, which are not available in the search results.
Physical and Chemical Properties Analysis
This compound is identified as a laboratory chemical . Its physical and chemical properties, such as melting point, boiling point, and density, are not explicitly mentioned in the search results .
Scientific Research Applications
Extraction and Partitioning in Nuclear Waste Processing
N-(2-acetylphenyl)octanamide and its derivatives are extensively studied in the context of nuclear waste processing. Research has shown that derivatives like N,N,N′,N′‐Tetraoctyl Diglycolamide (TODGA) are promising extractants for partitioning minor actinides from high-level nuclear waste solutions. This application is crucial in handling and recycling nuclear waste materials, improving both safety and environmental sustainability (Ansari et al., 2005).
Antimicrobial Properties
In the field of medicinal chemistry, derivatives of this compound have shown potential as antimicrobial agents. A study on arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment demonstrated the synthesis of such compounds and tested them for antibacterial and antifungal activity. This indicates potential applications in developing new antimicrobial drugs (Baranovskyi et al., 2018).
Luminescent Properties for Light Emission
The luminescent properties of this compound derivatives have been explored for applications in white light emission. Derivatives like N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide and related compounds have been studied for their potential in creating white-light emitting devices, useful in lighting and display technologies (Lu et al., 2017).
Phase Change Materials for Energy Storage
This compound and related compounds have been investigated as phase change materials for energy storage, particularly in the context of solar heat storage. Binary eutectic mixtures of compounds like stearic acid-n-octanamide have shown promise for low-temperature solar heat energy storage, offering efficient ways to store and release thermal energy (Ma et al., 2017).
Selective Separation of Actinides and Lanthanides
In nuclear chemistry, the selective separation of actinides from a mixture of elements using derivatives of this compound is a crucial process. Studies demonstrate the ability of these compounds to effectively separate neptunium and other actinides from mixtures containing uranium, plutonium, and other elements. This is vital for nuclear fuel reprocessing and radioactive waste management (Mahanty et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
N-(2-acetylphenyl)octanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-4-5-6-7-12-16(19)17-15-11-9-8-10-14(15)13(2)18/h8-11H,3-7,12H2,1-2H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHBODLWOMNGPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=CC=C1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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